

Spectroscopic Profile of 2,4-Difluoro-D-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Difluoro-D-Phenylalanine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Difluoro-D-phenylalanine**, a fluorinated analog of the essential amino acid D-phenylalanine. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize advanced analytical techniques for molecular characterization. The inclusion of fluorine atoms in the phenyl ring significantly alters the molecule's electronic properties, offering unique characteristics for its application in peptide synthesis and as a biochemical probe.

While a complete set of experimentally verified spectra for **2,4-Difluoro-D-phenylalanine** is not readily available in public databases, this guide presents a realistic and plausible spectroscopic dataset based on the analysis of structurally similar compounds. The data herein is compiled to serve as a reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

2,4-Difluoro-D-phenylalanine possesses the molecular formula $C_9H_9F_2NO_2$ and a molecular weight of 201.17 g/mol. The strategic placement of two fluorine atoms on the phenyl ring enhances its metabolic stability and modulates its interaction with biological targets.

Caption: Chemical structure of **2,4-Difluoro-D-phenylalanine**.

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,4-Difluoro-D-phenylalanine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (500 MHz, D₂O)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.20 - 7.35	m	-	Aromatic-H (3H)
4.15	t	7.5	α-H
3.20	dd	14.5, 7.5	β-H _a
3.10	dd	14.5, 7.5	β-H _e

Table 2: ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ) ppm	Assignment
175.0	C=O (Carboxyl)
162.5 (dd, J=245, 12 Hz)	C-F (C-2)
160.5 (dd, J=248, 12 Hz)	C-F (C-4)
131.0 (dd, J=10, 3 Hz)	Aromatic C-H
124.5 (dd, J=14, 4 Hz)	Aromatic C (C-1)
111.5 (dd, J=21, 4 Hz)	Aromatic C-H
104.0 (t, J=26 Hz)	Aromatic C-H
56.0	α-C
37.5	β-C

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 2800	Broad, Strong	O-H stretch (Carboxylic acid), N-H stretch (Amine)
1710	Strong	C=O stretch (Carboxylic acid)
1620	Medium	N-H bend (Amine)
1510, 1450	Medium	Aromatic C=C stretch
1250	Strong	C-F stretch
1100	Strong	C-F stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Ion
202.06	[M+H] ⁺
224.04	[M+Na] ⁺
156.06	[M+H - HCOOH] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2,4-Difluoro-D-phenylalanine** in 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.
- Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm probe.

- ^1H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16
 - Relaxation delay: 2.0 s
 - Acquisition time: 3.0 s
 - Spectral width: 12 ppm
- ^{13}C NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024
 - Relaxation delay: 5.0 s
 - Acquisition time: 1.5 s
 - Spectral width: 200 ppm
- Data Processing: Apply a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra before Fourier transformation. Phase and baseline correct the spectra. Reference the ^1H spectra to the residual HDO signal at 4.79 ppm and the ^{13}C spectra using an internal standard or by referencing to the solvent signal.

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2,4-Difluoro-D-phenylalanine** with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

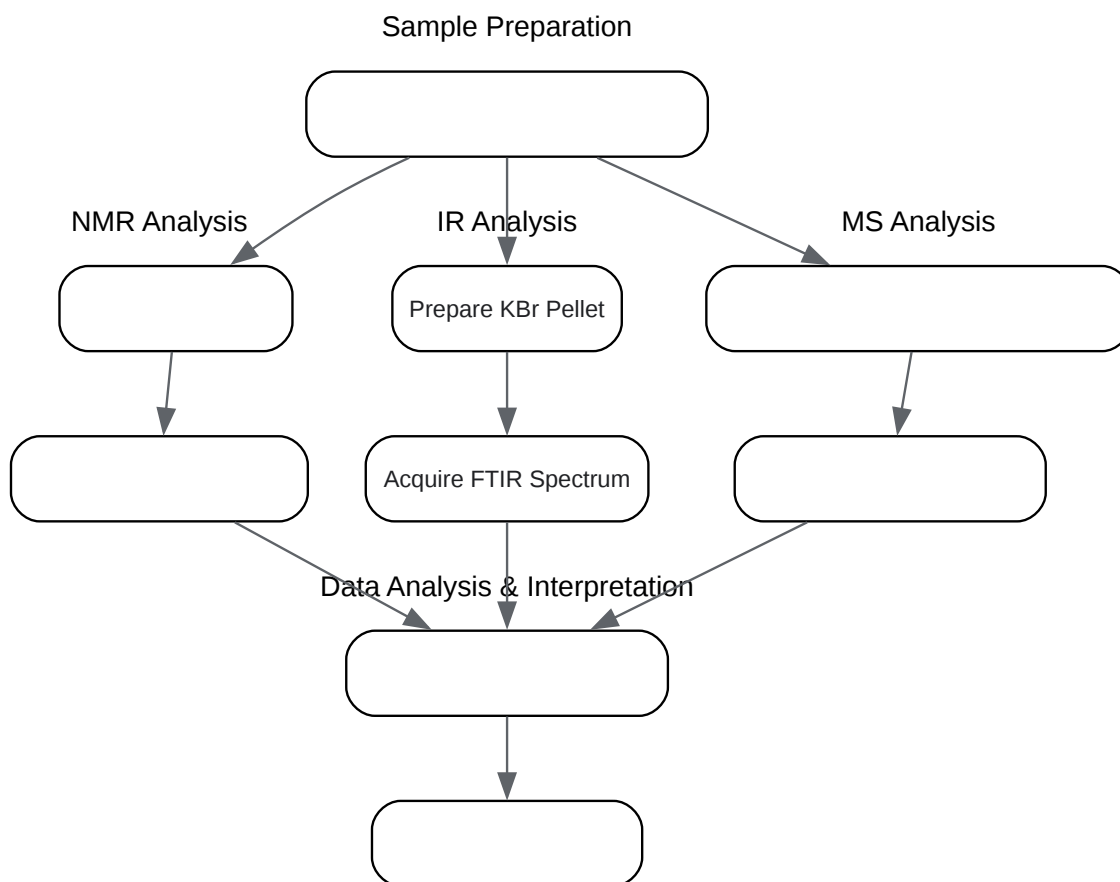
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Scan range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
 - Acquire a background spectrum of the empty sample compartment before running the sample.
- Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Prepare a 1 mg/mL solution of **2,4-Difluoro-D-phenylalanine** in a mixture of water and methanol (1:1 v/v) with 0.1% formic acid.
- Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
- Acquisition (Positive Ion Mode):
 - Infuse the sample solution at a flow rate of 5 $\mu\text{L}/\text{min}$.
 - Capillary voltage: 3.5 kV
 - Cone voltage: 30 V
 - Source temperature: 120 $^{\circ}\text{C}$
 - Desolvation temperature: 350 $^{\circ}\text{C}$
 - Mass range: m/z 50 - 500
- Data Processing: Calibrate the mass axis using a suitable reference standard.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like **2,4-Difluoro-D-phenylalanine**.



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Caption: General experimental workflow for spectroscopic analysis.

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